molecular formula C24H22O5 B2927637 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898447-95-5

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2927637
CAS No.: 898447-95-5
M. Wt: 390.435
InChI Key: WIHLFSIRXLAPAO-UHFFFAOYSA-N
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Description

The compound “4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one” is a benzofuran derivative . Benzofuran derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar benzofuran derivatives involves the reaction of 6-methoxysalicylaldehyde with chloroacetone and potassium carbonate . Another method involves the Claisen–Schmidt condensation with aromatic aldehydes . The dried and powdered leaves of M. moluccana were extracted with methanol, and the residue was partitioned with n-hexane .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one with SeO2 in dioxane . Another reaction involves the mixture of 1H-indole-3-carbaldehyde with 3,3-Methylbut-2-en-1-yl bromide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 191.98 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing compounds with structural elements similar to 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, emphasizing the synthetic versatility of benzofurans and chromenes. For instance, studies have detailed approaches to synthesize benzofurans, 2H-chromenes, and benzoxepines via Claisen rearrangement and ring-closing metathesis, highlighting their significance as key structural elements in natural products and pharmaceuticals (Kotha & Solanke, 2022).

Molecular Properties and Applications

The molecular properties and potential applications of compounds structurally related to the specified chemical have been explored, including their synthesis, spectral analysis, and theoretical studies on their nonlinear optical (NLO) properties. Such research underscores the utility of these compounds in various domains, such as materials science (Halim & Ibrahim, 2022).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of chromen-2-one derivatives, indicating their potential as leads for developing new antimicrobial agents. The synthesis and characterization of new coumarin derivatives have demonstrated significant inhibitory activity against various bacterial strains, suggesting the relevance of such compounds in addressing microbial resistance (Al-Rifai et al., 2011).

Future Directions

Benzofuran and its derivatives are emerging as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O5/c1-14(2)8-9-27-20-12-17-18(13-23(25)28-21(17)10-15(20)3)22-11-16-6-5-7-19(26-4)24(16)29-22/h5-8,10-13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHLFSIRXLAPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC=C(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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